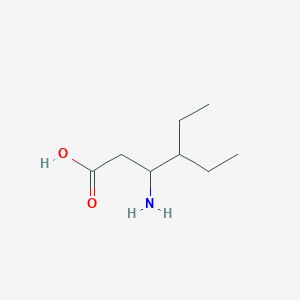

3-Amino-4-ethylhexanoic acid

描述

Contextualization within Unnatural Amino Acid and β-Amino Acid Chemistry

3-Amino-4-ethylhexanoic acid is classified as both an unnatural amino acid and a β-amino acid. Unnatural amino acids are those not found among the 20 common proteinogenic amino acids. sigmaaldrich.comsigmaaldrich.com They are crucial tools in modern drug discovery and materials science, offering vast structural diversity and functional versatility. sigmaaldrich.comresearchgate.net Researchers incorporate them into peptides to create peptidomimetics, which can have improved stability, potency, and selectivity compared to their natural counterparts. sigmaaldrich.comnih.gov

As a β-amino acid, the amino group is attached to the third carbon atom from the carboxyl group. This structural motif is of significant interest because β-amino acids can form stable, folded secondary structures in peptides, similar to the α-helices and β-sheets formed by natural α-amino acids. The synthesis of stereoisomerically pure β-amino acids is an active area of research, with various diastereoselective methods being developed to control the spatial arrangement of substituents. researchgate.netrsc.orgdoi.orgacs.org

Significance of this compound in Contemporary Organic and Biological Research

While specific research on this compound is limited, its significance can be inferred from the broader applications of unnatural and β-amino acids. The incorporation of such amino acids allows for the precise tuning of a peptide's properties. nih.govrsc.org The ethyl group at the 4-position of this compound provides a specific, branched, and hydrophobic side chain.

In organic synthesis, it serves as a chiral building block. sigmaaldrich.com In biological research, incorporating a molecule like this into a peptide chain could influence its interaction with biological targets. The branched side chain can introduce steric hindrance, potentially increasing selectivity for a specific enzyme or receptor. researchgate.netmdpi.com The increased hydrophobicity imparted by the side chain can also affect properties like membrane permeability and binding affinity. mdpi.com Peptides containing unnatural amino acids are explored for their potential as therapeutic agents that bridge the gap between small molecules and larger biologics. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant knowledge gap concerning this compound. While its chemical structure and basic properties are documented in chemical databases, and it is commercially available, there is a distinct lack of published studies focusing specifically on its synthesis, characterization, or application. nih.govmatrix-fine-chemicals.comsigmaaldrich.comsigmaaldrich.com

The primary gaps in knowledge include:

Optimized Synthesis: Although general methods for the diastereoselective synthesis of β-amino acids are known, specific, high-yield synthetic routes tailored to this compound have not been detailed in peer-reviewed literature. researchgate.netrsc.org

Stereochemical Effects: The molecule has at least two stereocenters (at carbons 3 and 4). The properties and activities of the different stereoisomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)) are completely unexplored.

Biological Activity: There are no published reports on the biological activity of this compound or peptides containing this residue. Its potential interactions with biological systems remain hypothetical.

Polymer and Materials Science Applications: The potential use of this compound as a monomer for creating novel polyamides or other polymers has not been investigated.

In essence, this compound represents an uncharacterized building block. While the foundational fields of unnatural and β-amino acid chemistry suggest its potential utility, dedicated research is required to explore and establish its specific properties and applications.

Data Table 1: Physicochemical Properties of this compound

This interactive table summarizes key computed and measured properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 204191-42-4 | nih.govrdchemicals.com |

| Molecular Formula | C₈H₁₇NO₂ | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| Monoisotopic Mass | 159.125929 Da | nih.govchemspider.com |

| Canonical SMILES | CCC(CC)C(CC(=O)O)N | nih.gov |

| InChIKey | HOPWNSZDCHOHRY-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWNSZDCHOHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369991 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-42-4 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Ethylhexanoic Acid

Strategies for Stereoselective Synthesis of 3-Amino-4-ethylhexanoic acid

Stereoselective synthesis is crucial for producing enantiomerically pure forms of this compound, as the biological activity of chiral molecules often resides in a single stereoisomer. Key strategies include asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalytic transformations.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For β-amino acids, common strategies involve the asymmetric conjugate addition to α,β-unsaturated precursors.

Metal-Catalyzed Conjugate Addition: A prominent method involves the conjugate addition of nucleophiles to α,β-unsaturated compounds using a chiral metal complex. For instance, aluminum salen catalysts have been used for the conjugate addition of hydrogen cyanide to α,β-unsaturated imides. google.com While highly selective, the use of toxic reagents like hydrogen cyanide (or its surrogate, trimethylsilyl (B98337) cyanide) presents challenges for large-scale production. google.com Another approach employs bifunctional catalysts, such as those bearing a thiourea (B124793) moiety and an amino group on a chiral scaffold, to catalyze the Michael addition of nucleophiles to nitroolefins with high enantioselectivity. google.comgoogle.com

Organocatalysis: Cinchona alkaloids, such as quinine (B1679958) and quinidine, have proven to be effective organocatalysts for the asymmetric conjugate addition of malonates to nitroalkenes, which can then be converted to the target β-amino acid. google.comgoogleapis.com This method offers a metal-free alternative for creating the chiral center.

Photoredox Catalysis: Modern approaches combine visible-light photoredox catalysis with chiral Lewis acid catalysis. acs.org In this dual catalytic system, a photocatalyst generates a radical species from a precursor (such as a carboxylic acid), which then adds to an α,β-unsaturated system coordinated to a chiral metal catalyst, thereby controlling the stereochemistry of the addition. chemrxiv.org This strategy has been successfully applied to the synthesis of various unnatural α-amino acids and can be adapted for β-amino acids. chemrxiv.org

A summary of catalyst types used in the synthesis of chiral amino acids is presented below.

| Catalyst Type | Reaction | Key Features | Potential Challenges |

| Aluminum Salen Complex | Conjugate addition of cyanide | High enantioselectivity. | Use of highly poisonous reagents (HCN/TMSCN). google.com |

| Bifunctional Thiourea | Michael addition to nitroolefins | Metal-free; high enantioselectivity. google.comgoogle.com | Substrate scope may be limited. |

| Cinchona Alkaloids | Conjugate addition of malonates | Readily available, inexpensive catalysts. google.comgoogleapis.com | Optimization of reaction conditions is often required. |

| Chiral Iron-BIP Catalyst | Direct C-H α-amination of acids | Uses abundant iron; single-step process. researchgate.net | Primarily demonstrated for α-amino acids. |

| Chiral Rhodium Lewis Acid | Photoredox-mediated radical addition | Uses visible light; forms C-C bonds with high stereocontrol. acs.org | Requires specialized photochemical equipment. |

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This method is one of the most reliable and well-established strategies in asymmetric synthesis. nih.gov

Evans Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgresearchgate.net An acyl derivative of the oxazolidinone can be prepared, and its enolate can react with electrophiles from the less hindered face, as dictated by the steric bulk of the auxiliary's substituents. researchgate.net For a β-amino acid, a typical route would involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyloxazolidinone.

Phenylethylamine Auxiliaries: Chiral amines, such as (S)- or (R)-phenylethylamine, can be used to control stereochemistry. For example, in a synthesis analogous to that of pregabalin, 3-isobutyl glutaric anhydride (B1165640) can be opened with a chiral phenylethylamine to create a diastereomeric mixture of amides. google.com These diastereomers can be separated by crystallization, and subsequent chemical transformations yield the desired enantiomer of the β-amino acid. google.com In one such synthesis, the use of (S)-(−)-phenylethylamine resulted in the desired product with an optical purity of 99.8% after crystallization. google.com

Camphorsultam and Others: Other notable auxiliaries include Oppolzer's camphorsultam and Enders' SAMP/RAMP hydrazones, which provide excellent stereocontrol in a wide range of reactions, particularly alkylations. numberanalytics.comnih.gov The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. numberanalytics.com

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Biotransformations are increasingly used for the synthesis of chiral compounds, including amino acids. frontiersin.org

A primary enzymatic method for obtaining chiral amino acids is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the modified product. A relevant example, though for an α-amino acid, is the resolution of racemic N-acyl-2-amino-4-ethylhexanoic acid using L-amino acylase. mdpi.com The enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, producing the free L-amino acid, while leaving the N-acyl-D-amino acid unreacted. mdpi.com The two compounds, now having different chemical properties, can be easily separated. This acylase-based resolution yielded the L-amino acid with a 44% yield (maximum of 50% for a resolution). mdpi.com This principle can be applied to the resolution of a racemic N-acyl derivative of this compound.

Racemic Synthesis Routes to this compound and Enantiomeric Resolution Techniques

When stereoselective synthesis is not feasible or desired, a racemic mixture of this compound can be prepared, followed by the separation of the enantiomers.

A common route for synthesizing racemic β-amino acids is the Michael addition of a nitroalkane to an α,β-unsaturated ester. google.com For this compound, this would involve the reaction of 1-nitropropane (B105015) with ethyl pent-2-enoate. The resulting nitro ester can then be reduced, typically via catalytic hydrogenation, to yield racemic this compound.

Once the racemic mixture is obtained, resolution is required to isolate the individual enantiomers.

Enantiomeric Resolution by HPLC: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). For this compound, N-2,4-dinitrophenyl derivatives have been successfully separated on a quinine-derived chiral anion-exchanger stationary phase. nih.govcapes.gov.br Another successful method involves the use of a CSP containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which can separate the underivatized β-amino acid enantiomers. researchgate.net

The table below summarizes HPLC conditions for enantioseparation.

| Chiral Stationary Phase | Analyte Form | Mobile Phase Example | Elution Order | Reference |

| Quinine-derived anion-exchanger | N-2,4-dinitrophenyl derivative | Varied (e.g., methanol (B129727)/buffer) | Enantiomer elution sequence determined. nih.gov | nih.govcapes.gov.br |

| (+)-(18-crown-6)-tetracarboxylic acid | Underivatized amino acid | H₂O/MeOH/EtOH with AcOH | S-enantiomer elutes before R-enantiomer. researchgate.net | researchgate.net |

Classical Resolution by Diastereomeric Salt Formation: This traditional method involves reacting the racemic acid with a chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. A common resolving agent for acidic compounds is a chiral amine, like (R)-1-phenylethylamine. google.com After separation, the desired enantiomer is recovered by treating the isolated salt with an acid. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential to maximize yield, minimize by-products, and ensure a reproducible process. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

In a study on a related hydrolysis reaction to produce a β-amino acid, extensive optimization was performed to suppress the formation of by-products. google.com The key parameters investigated were the equivalents of acid catalyst and water, and the reaction temperature. It was found that running the reaction at 90-110 °C with specific amounts of methanesulfonic acid and water significantly increased the yield of the desired product while minimizing the formation of impurities. google.com For instance, using 2.5 equivalents of acid and 8 equivalents of water at a concentration of 0.5 M was identified as the most favorable condition. google.com

Similarly, in the catalytic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, a potential precursor, the amount of N-hydroxyphthalimide (NHPI) catalyst was optimized. mdpi.com A catalyst loading of 5 mol% was chosen as the optimal amount to ensure high conversion without issues of catalyst solubility at larger scales. mdpi.com Increasing the temperature from 30 °C to 60 °C increased conversion but led to a decrease in selectivity for the desired acid. mdpi.com

Scale-Up Considerations for this compound Production in Research

Transitioning a synthetic route from a small laboratory scale to a larger production scale for research purposes introduces several challenges.

Safety and Reagent Choice: Methods that use highly toxic (e.g., hydrogen cyanide), pyrophoric (e.g., butyl lithium), or high-pressure (e.g., high-pressure hydrogenation) reagents are often difficult to scale up safely and require specialized equipment. google.comgoogle.com

Reaction Conditions: Reactions requiring very low temperatures (e.g., -78 °C) are energy-intensive and can be difficult to control on a large scale due to heat transfer limitations. google.com

Catalyst Efficiency and Cost: For catalytic processes, the cost and efficiency (turnover number) of the catalyst are critical. The ideal catalyst should be highly active at low loadings, robust, and ideally recyclable. sciencenet.cn

Work-up and Purification: Isolation and purification can become bottlenecks during scale-up. Crystallization is often preferred over chromatography for large-scale purification due to its cost-effectiveness and efficiency. sciencenet.cn The formation of sediments or difficult-to-handle solids can also complicate the process. mdpi.com

Process Mass Intensity (PMI): A key metric in green chemistry, PMI (the ratio of the total mass of materials used to the mass of the final product) is an important consideration. acs.org Efficient, high-yielding reactions with minimal solvent use are favored to create a more sustainable and cost-effective process. acs.org

For this compound, a scalable route would likely favor a robust racemic synthesis followed by enzymatic or classical resolution, or a highly efficient asymmetric catalytic method that avoids hazardous reagents and extreme temperatures.

Advanced Analytical and Chromatographic Characterization of 3 Amino 4 Ethylhexanoic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies for 3-Amino-4-ethylhexanoic acid

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. For a polar compound like this compound, separation can be achieved using various modes, including reversed-phase, ion-exchange, and ion-exclusion chromatography. shimadzu.com In reversed-phase HPLC, derivatization is often employed to enhance the hydrophobicity of the amino acid and improve retention on nonpolar stationary phases like C18. However, direct analysis is also possible, often requiring specific columns designed for polar analytes. Ion-exchange chromatography separates molecules based on their net charge, making it suitable for zwitterionic compounds like amino acids. shimadzu.com

Detection of underivatized amino acids can be challenging with standard UV detectors due to their limited chromophores. shimadzu.com Therefore, derivatization with a UV-active agent or the use of more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers is common.

Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. The separation of these enantiomers and diastereomers is critical and is typically accomplished using chiral HPLC. Direct separation on a chiral stationary phase (CSP) is the preferred method as it avoids potential racemization during derivatization steps. mst.edu

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. mst.edusigmaaldrich.com These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com Another effective class of CSPs for amino acids are zwitterionic ion-exchangers. Specific methods for the enantiomeric separation of this compound have been developed using such columns. hplc.eu

The choice of mobile phase, including the type of organic modifier and the concentration of additives like acids and bases, is crucial for optimizing retention and selectivity on these chiral columns. hplc.eu

Table 1: Chiral HPLC Method for this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | CHIRALPAK® ZWIX(-) | CHIRALPAK® ZWIX(+) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH |

| Retention Factor (k1) | 3.90 | 4.75 |

| Separation Factor (α) | 1.73 | 1.40 |

| Resolution (Rs) | 5.30 | 4.29 |

Data sourced from Chiral Technologies Amino Acid Database. hplc.eu

Assessing the chemical purity of this compound involves developing an HPLC method capable of separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products. A robust purity method often utilizes reversed-phase chromatography with a C18 or similar column.

Method development typically involves screening different mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water), pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium (B1175870) formate), and column temperatures to achieve optimal separation. A gradient elution is often employed to resolve compounds with a wide range of polarities. Detection is commonly performed using mass spectrometry (LC-MS) or UV detection after pre- or post-column derivatization, as the native molecule lacks a strong chromophore. The method must be validated according to established guidelines to ensure it is specific, linear, accurate, precise, and robust.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis of this compound

Gas chromatography is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. mdpi.com Amino acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to increase volatility and thermal stability. researchgate.net This process modifies the polar functional groups (the amino and carboxylic acid groups) by replacing active hydrogens with nonpolar moieties.

Once derivatized, the compound can be separated on a GC column, typically a nonpolar or medium-polarity column like a 5% phenyl methylpolysiloxane, and detected with high sensitivity and selectivity by a mass spectrometer. thermofisher.com

Several derivatization strategies are available for amino acids, broadly categorized as silylation, acylation, and esterification. gcms.cz

Silylation: This is a common technique where active hydrogens on the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com TBDMS derivatives are often more stable and less sensitive to moisture compared to TMS derivatives.

Alkylation/Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl or propyl ester) and then acylates the amino group. researchgate.netmdpi.com A common combination involves esterification with an alcohol (e.g., methanol in HCl) followed by acylation with an anhydride (B1165640) such as pentafluoropropionic anhydride (PFPA). researchgate.netmdpi.com Another approach uses alkyl chloroformates, such as methyl or ethyl chloroformate (MCF/ECF), which react with both amino and carboxylic acid groups in an aqueous medium to form volatile derivatives. nih.govcore.ac.uk

Table 2: Common Derivatization Reagents for GC-MS of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| Silylating Agents | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -NH₂, -COOH, -OH, -SH | Forms stable derivatives, less moisture sensitive than TMS reagents. |

| Alkyl Chloroformates | ECF (Ethyl Chloroformate) | -NH₂, -COOH | Reaction proceeds in aqueous media, simplifying sample preparation. core.ac.uk |

| Anhydrides (with Esterification) | PFPA (Pentafluoropropionic anhydride) | -NH₂, -OH, -SH (after esterification of -COOH) | Produces stable and highly electronegative derivatives for sensitive detection. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of amino acids, offering high sensitivity and selectivity without the need for derivatization. rsc.orgyoutube.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. rsc.org

For this compound, separation can be achieved on specialized amino acid columns or HILIC (Hydrophilic Interaction Liquid Chromatography) columns. nih.gov The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile). nih.gov

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The resulting protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even in complex matrices. nih.gov The fragmentation pattern also serves to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. rsc.org Through ¹H NMR and ¹³C NMR experiments, the complete carbon-hydrogen framework of this compound can be determined.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. For this compound, distinct signals would be expected for the protons of the two ethyl groups, the methylene (B1212753) protons adjacent to the carbonyl, and the methine protons at the chiral centers.

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, methine, methylene, methyl).

For stereochemical elucidation, advanced NMR techniques are required. Two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons that are close to each other, which can help in assigning the relative stereochemistry (syn vs. anti) of the substituents at the C3 and C4 positions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C1 (-COOH) | ~12.0 (broad s) | ~175 | - |

| C2 (-CH₂) | ~2.4 | ~40 | t |

| C3 (-CH-) | ~3.2 | ~55 | m |

| C4 (-CH-) | ~1.8 | ~50 | m |

| C5, C7 (-CH₂) | ~1.4 | ~25 | m |

| C6, C8 (-CH₃) | ~0.9 | ~11 | t |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Lack of Specific Research Data Prohibits a Detailed Analysis of this compound via Capillary Electrophoresis

A thorough review of available scientific literature reveals a significant lack of specific research focused on the advanced analytical and chromatographic characterization of the chemical compound this compound using capillary electrophoresis (CE). While CE is a powerful and versatile technique for the analysis of amino acids, detailed research findings, including specific methodologies, conditions, and data tables for the high-resolution separation of this compound, are not present in the public domain.

Capillary electrophoresis offers several advantages for amino acid analysis, including high separation efficiency, low sample consumption, and versatility in separation modes. chromatographyonline.comchromatographyonline.com For a compound like this compound, which is a non-proteinogenic amino acid, CE would, in principle, be an applicable analytical technique. Method development would likely involve exploring various modes of CE, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and chiral capillary electrophoresis for enantiomeric separation. nih.gov

The separation of amino acid enantiomers is a critical application of CE, often employing chiral selectors added to the background electrolyte. springernature.com Common chiral selectors include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and ligand-exchange complexes. chromatographyonline.comnih.gov For this compound, which possesses a chiral center, developing a stereoselective separation method would be a key analytical goal. This would involve screening different types of chiral selectors and optimizing parameters such as selector concentration, buffer pH, and temperature to achieve baseline resolution of the enantiomers.

Detection of non-derivatized amino acids can be challenging due to their low UV absorbance. creative-proteomics.com Therefore, derivatization with a chromophoric or fluorophoric agent is a common strategy to enhance detection sensitivity. creative-proteomics.comresearchgate.net Alternatively, coupling CE with mass spectrometry (CE-MS) provides high sensitivity and selectivity, allowing for the direct detection and identification of amino acids without the need for derivatization. creative-proteomics.comspringernature.com

Despite these general principles and the broad applicability of CE to amino acid analysis, the absence of specific studies on this compound prevents the presentation of detailed research findings and data tables as requested. The scientific community has published extensively on the CE analysis of a wide range of amino acids, providing a solid foundation for how one might approach the analysis of this compound. nih.govresearchgate.net However, without dedicated research, any discussion of specific analytical parameters, migration times, or separation efficiencies for this particular compound would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, while the framework for using capillary electrophoresis to characterize this compound exists within the broader context of amino acid analysis, the specific data required to populate the requested article sections are not available in published research.

Applications of 3 Amino 4 Ethylhexanoic Acid in Chemical Biology and Medicinal Chemistry Research

Incorporation of 3-Amino-4-ethylhexanoic acid into Peptidic Structures and Peptidomimetics

The incorporation of β-amino acids into peptides creates peptidomimetics with altered structures and properties compared to their natural α-peptide counterparts. This modification can influence the resulting molecule's shape, stability, and biological activity.

The introduction of a β-amino acid like this compound into a peptide chain increases the flexibility of the backbone. This structural alteration can lead to the formation of novel secondary structures, such as various helices and turns, that are not accessible to natural peptides. The specific stereochemistry at the α and β carbons of the amino acid is crucial in dictating these conformational preferences.

Peptides containing β-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between α-amino acids. This enhanced stability is a key feature in the design of therapeutic peptides. The bulky ethyl group at the 4-position of this compound would also be expected to sterically influence how the peptide fits into an enzyme's active site, thereby altering substrate specificity and the kinetics of any potential enzymatic reaction.

Design and Synthesis of Novel Analogues Derived from this compound for Biological Probing

The core structure of this compound can be chemically modified to create a library of analogue molecules. By systematically altering functional groups, researchers can develop molecular probes designed to interact with specific biological targets, helping to elucidate biological pathways or identify new therapeutic leads.

Exploration of Receptor Binding Profiles and Ligand-Target Interactions Involving this compound Derivatives

Derivatives of this compound can be screened against a wide array of biological receptors to identify potential binding interactions. Understanding the structure-activity relationship (SAR) is key; this involves correlating the specific chemical features of the derivatives with their binding affinity and functional activity at a given receptor. Such studies are fundamental in the field of drug discovery for identifying new ligands.

Investigation of Enzymatic Inhibition or Activation Modalities by this compound Analogues

Analogues derived from this compound can be designed as potential modulators of enzyme activity. The structure can be tailored to fit into the active site or an allosteric site of a target enzyme, leading to either inhibition or activation. This approach is a common strategy for developing new drugs for a wide range of diseases that are characterized by aberrant enzyme activity.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

This compound is a chiral compound that serves as a valuable building block in organic synthesis. sigmaaldrich.com Its defined stereochemistry is a critical feature for constructing complex molecules where precise three-dimensional geometry is essential for biological function. The synthesis of this and other unusual β-amino acids can be achieved from corresponding aldehydes. researchgate.net The enantiomers of these amino acids can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) on a chiral stationary phase, which is essential for their use in developing enantiomerically pure final products. researchgate.net

Theoretical and Computational Investigations of 3 Amino 4 Ethylhexanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity of 3-Amino-4-ethylhexanoic acid

Currently, no specific quantum chemical studies on this compound have been found in the public domain. Such studies would be essential to elucidate the electronic properties and reactivity of the molecule. Typically, these investigations would involve the use of methods like Density Functional Theory (DFT) to calculate key parameters.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Mulliken Atomic Charges | Provides insight into the charge distribution across the atoms. |

A molecular electrostatic potential (MEP) map would also be a valuable output, visually representing the electron density and indicating regions prone to electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations of this compound and its Derivatives with Biological Targets

There are no published studies on the molecular docking or dynamics simulations of this compound with any biological targets. As a structural analog of GABA, potential targets for such studies could include GABA receptors or the GABA transporter (GAT). nih.govsydney.edu.aumdpi.com Molecular docking would predict the binding affinity and preferred orientation of the molecule within the active site of a target protein. nih.govfrontiersin.org Subsequent molecular dynamics simulations could then be used to assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein over time. frontiersin.org

Table 2: Illustrative Molecular Docking and Dynamics Simulation Data

| Parameter | Description |

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the protein. |

| Key Interacting Residues | Amino acid residues in the binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |

| RMSD (Å) | Root Mean Square Deviation; measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation, indicating stability. |

| RMSF (Å) | Root Mean Square Fluctuation; indicates the fluctuation of individual residues around their average position, highlighting flexible regions of the protein. |

Conformational Landscape Analysis of this compound

A conformational analysis of this compound, which would identify the molecule's low-energy three-dimensional structures, has not been reported. Due to the presence of multiple rotatable bonds, this molecule can adopt various conformations. A systematic conformational search would be necessary to identify the global and local energy minima on its potential energy surface. This information is crucial for understanding its biological activity, as the bioactive conformation may not be the lowest energy conformer. researchgate.net

Prediction of Spectroscopic Signatures for this compound

There is no available literature containing predicted spectroscopic data for this compound. Computational methods, particularly DFT, are frequently used to predict spectroscopic signatures such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. hmdb.ca These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Table 3: Example of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) corresponding to specific functional groups (e.g., C=O stretch, N-H bend). |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) and corresponding molar absorptivity (ε). |

Metabolic and Biochemical Fate Studies of 3 Amino 4 Ethylhexanoic Acid

In Vitro Enzymatic Transformations of 3-Amino-4-ethylhexanoic acid

The initial steps in the metabolism of this compound would likely involve enzymes that recognize β-amino acids. Key enzyme classes that could catalyze its transformation include β-aminopeptidases and transaminases.

β-Aminopeptidases: These enzymes are known to cleave N-terminal β-amino acid residues from peptides and have been identified in various microorganisms. nih.gov Their substrate specificity can be broad, and some are capable of hydrolyzing β-peptides containing branched-chain amino acids. chiroblock.com For instance, β-aminopeptidases from Sphingosinicella species have been shown to act on a variety of β-peptides. chiroblock.com While direct studies on this compound are unavailable, it is plausible that a β-aminopeptidase could hydrolyze a peptide bond involving this amino acid if it were incorporated into a peptide chain. The activity of these enzymes is often dependent on the structure of the side chain. researchgate.net For example, some bacterial β-peptidyl aminopeptidases show a preference for N-terminal β-amino acids with aliphatic and aromatic side chains over those with smaller or polar side chains. chiroblock.com

Transaminases (Aminotransferases): Transamination is a common step in the catabolism of most amino acids. mdpi.com Specific ω-transaminases (ω-TAs) are known to catalyze the transfer of an amino group from a β-amino acid to a keto-acid acceptor, such as α-ketoglutarate or pyruvate. nih.gov This reaction would convert this compound into its corresponding β-keto acid, 4-ethyl-3-oxohexanoic acid. Several microbial ω-TAs show activity towards aliphatic β-amino acids. nih.gov For example, a β-transaminase from Mesorhizobium sp. can convert aliphatic β-amino acids like (R)-3-amino-5-methylhexanoic acid. researchgate.net The efficiency of such a transformation would depend on the specific enzyme's substrate-binding pocket accommodating the 4-ethylhexyl side chain.

The following interactive table presents hypothetical enzymatic activities on this compound, based on data for analogous enzymes and substrates.

Investigation of Putative Metabolic Pathways for this compound in Model Systems

In the absence of direct studies, the metabolic pathway of this compound can be postulated by analogy to the catabolism of natural branched-chain α-amino acids (BCAAs) like leucine, isoleucine, and valine. mdpi.comnih.gov

Step 1: Transamination As mentioned above, the first and most probable step is a reversible transamination reaction catalyzed by a β-specific aminotransferase. nih.gov

Reaction: this compound + α-Ketoglutarate ⇌ 4-Ethyl-3-oxohexanoic acid + L-Glutamate

Step 2: Oxidative Decarboxylation The resulting β-keto acid, 4-ethyl-3-oxohexanoic acid, would likely undergo irreversible oxidative decarboxylation. This is analogous to the action of the branched-chain α-ketoacid dehydrogenase complex (BCKDH) on the α-ketoacids derived from natural BCAAs. mdpi.comresearchgate.net This step would yield an acyl-CoA derivative.

Hypothetical Reaction: 4-Ethyl-3-oxohexanoic acid + CoA-SH + NAD⁺ → 3-Ethylpentanoyl-CoA + CO₂ + NADH + H⁺

Step 3: Further Degradation via β-oxidation-like Pathway The resulting 3-Ethylpentanoyl-CoA would then likely enter a catabolic pathway similar to fatty acid β-oxidation. mdpi.com The degradation of this branched-chain acyl-CoA would proceed through a series of enzymatic steps, likely involving dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately breaking it down into smaller acyl-CoA units such as propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle (TCA cycle). nih.govfrontiersin.org

Identification of Metabolites and Biotransformation Products of this compound

Based on the putative pathways described above, a series of metabolites can be predicted for this compound.

Primary Metabolites:

4-Ethyl-3-oxohexanoic acid: The direct product of transamination.

3-Ethylpentanoyl-CoA: The product of oxidative decarboxylation.

Downstream Metabolites from Oxidation: The carbon skeleton of this compound, similar to the xenobiotic 2-ethylhexanoic acid, could also be a substrate for cytochrome P450 (CYP) enzymes, leading to various oxidized products. nih.gov Major urinary metabolites of 2-ethylhexanoic acid include hydroxylated derivatives and dicarboxylic acids. epa.gov By analogy, potential metabolites could include:

Hydroxylated derivatives: Such as 3-Amino-4-ethyl-x-hydroxyhexanoic acid (where 'x' could be various positions on the chain).

Dicarboxylic acids: Resulting from omega-oxidation, such as 3-Amino-4-ethylhexanedioic acid.

Conjugation Products: As a xenobiotic carboxylic acid, this compound or its oxidized metabolites could undergo Phase II conjugation reactions to increase water solubility and facilitate excretion. epa.gov

Glucuronide conjugates: The carboxyl group could be conjugated with glucuronic acid.

Amino acid conjugates: Conjugation with endogenous amino acids like glycine (B1666218) is another possibility, a known pathway for xenobiotic carboxylic acids.

The following interactive table summarizes the potential metabolites and their likely origin.

Role in Broader Amino Acid Metabolism Networks (Hypothetical or Analogous)

If metabolized, this compound would likely intersect with central energy metabolism. The catabolism of natural branched-chain amino acids is intricately linked to the TCA cycle. nih.gov The predicted breakdown of this compound to propionyl-CoA and acetyl-CoA suggests a similar integration.

Acetyl-CoA: Can enter the TCA cycle for complete oxidation to generate ATP or be used for the synthesis of fatty acids and ketone bodies. mdpi.com

Propionyl-CoA: Can be converted to succinyl-CoA, another TCA cycle intermediate. This provides an anaplerotic function, replenishing TCA cycle intermediates that may be used for biosynthesis. nih.gov

The initial transamination step connects the metabolism of this compound to the glutamate/α-ketoglutarate pool, a central hub in nitrogen and amino acid metabolism. mdpi.comfrontiersin.org The transfer of its amino group to α-ketoglutarate forms glutamate, which can then be used for the synthesis of other amino acids or deaminated to release ammonia (B1221849) for the urea (B33335) cycle.

Therefore, the catabolism of this compound could influence cellular energy status and the balance of nitrogen metabolism, similar to how fluctuations in natural BCAA levels impact these networks. nih.gov However, as a xenobiotic, its metabolism might be inefficient and could potentially interfere with the processing of endogenous amino acids, for instance, by competing for enzymes like branched-chain aminotransferases.

Future Research Directions and Unanswered Questions for 3 Amino 4 Ethylhexanoic Acid

Development of Chemoenzymatic and Biosynthetic Routes to 3-Amino-4-ethylhexanoic acid

The efficient and stereoselective synthesis of β-amino acids like this compound is a significant area of research. Future efforts are likely to focus on the development of chemoenzymatic and purely biosynthetic routes to overcome the limitations of traditional chemical synthesis.

Chemoenzymatic Strategies: These hybrid approaches combine the efficiency of chemical reactions with the high selectivity of enzymes. A promising future direction involves the use of lipases for the kinetic resolution of racemic mixtures of this compound esters. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been effectively used for the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding enantiomerically pure amino esters and acids. mdpi.com Another chemoenzymatic approach could involve the use of penicillin acylase for the resolution of N-phenylacetyl derivatives of the target amino acid. bioorganica.com.ua This method has proven effective for other β-amino acids and could be adapted for this compound. bioorganica.com.uaacs.org

Biosynthetic Pathways: The de novo biosynthesis of this compound in microbial hosts like E. coli represents a long-term goal for sustainable and scalable production. nih.govfrontiersin.org Research into the biosynthesis of other non-proteinogenic amino acids has identified several key enzyme classes that could be engineered for this purpose. nih.govfrontiersin.orgrsc.org One potential pathway could involve the use of an amino-mutase to convert a corresponding α-amino acid to the β-isome. Lysine 2,3-aminomutase is an example of an enzyme that catalyzes such a transformation. google.com Another avenue could be the modification of polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways, which are known to incorporate β-amino acids into natural products. rsc.org

Future research will likely focus on identifying or engineering enzymes with the desired substrate specificity and catalytic activity to produce this compound with high stereopurity.

Expansion of Biological Applications and Target Identification for this compound Derivatives

While the biological activity of this compound itself is not yet well-documented, its status as a β-amino acid makes it a valuable scaffold for the development of new therapeutic agents. hilarispublisher.comresearchgate.net β-amino acid-containing peptides often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts, a highly desirable property for drug development. hilarispublisher.comacs.org

Future research will likely involve the synthesis and screening of libraries of this compound derivatives to identify novel biological activities. mdpi.com These derivatives could be simple N-acylated compounds or more complex peptidomimetics where this compound is incorporated into a peptide backbone. acs.orglifechemicals.com Potential therapeutic areas to explore include:

Antimicrobial agents: Peptides containing β-amino acids have shown potent antimicrobial activity. acs.org

Enzyme inhibitors: The altered backbone conformation of β-peptides can lead to potent and selective enzyme inhibition.

Receptor agonists and antagonists: Incorporation of β-amino acids can influence the binding affinity and signaling of peptides at G-protein coupled receptors (GPCRs) and other cell surface receptors. acs.org

The identification of specific molecular targets for any active derivatives will be a crucial next step, employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound in Biological Systems

A comprehensive understanding of the role of this compound in biological systems, should it be identified as a metabolite or a bioactive compound, will require the integration of data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics.

While no specific multi-omics data currently exists for this compound, future studies could generate such data in several ways:

Metabolomic Profiling: Untargeted metabolomics studies of various biological samples (e.g., plasma, urine, tissues) could potentially identify this compound as an endogenous or xenobiotic metabolite. The Human Metabolome Database (HMDB) is a major repository for such data. frontiersin.org

Transcriptomic and Proteomic Analysis: If a biological activity is identified for this compound or its derivatives, transcriptomic (RNA-seq) and proteomic analyses of treated cells or tissues can reveal the downstream molecular pathways that are affected. This can provide insights into the compound's mechanism of action.

The integration of these datasets can help to build a holistic picture of the compound's biological effects, from changes in gene expression to alterations in protein and metabolite levels.

Advancements in High-Throughput Screening of this compound Libraries

High-throughput screening (HTS) is an essential tool for discovering new bioactive compounds from large chemical libraries. medcraveonline.comresearchgate.net Future research on this compound will undoubtedly leverage advancements in HTS to screen libraries of its derivatives for a wide range of biological activities. ijirt.org

Library Design and Synthesis: The creation of diverse chemical libraries based on the this compound scaffold is a prerequisite for successful HTS campaigns. Combinatorial chemistry approaches can be used to generate large numbers of derivatives with varied substituents. ijirt.org

Assay Development: A variety of HTS assays can be employed, including: nih.govresearchgate.netnih.gov

Target-based assays: These assays measure the interaction of compounds with a specific purified protein, such as an enzyme or receptor.

Cell-based assays: These assays measure the effect of compounds on a specific cellular phenotype, such as cell viability, proliferation, or the expression of a reporter gene. medcraveonline.com

Phenotypic screening: This approach involves screening for compounds that produce a desired change in a complex biological system, such as a whole organism or a co-culture of different cell types, without a preconceived molecular target. nih.gov

Recent advances in HTS technology, such as miniaturization, automation, and the use of sophisticated detection methods (e.g., fluorescence, luminescence, mass spectrometry), will enable the rapid and efficient screening of large libraries of this compound derivatives. acs.orgcreative-peptides.comnih.gov

Addressing Stereochemical Challenges in Synthetic and Biological Contexts of this compound

This compound possesses two chiral centers, at the C3 and C4 positions, meaning it can exist as four possible stereoisomers. The specific stereochemistry of the molecule is expected to be critical for its biological activity. Therefore, a significant future research direction will be the development of methods to control and analyze the stereochemistry of this compound and its derivatives.

Stereoselective Synthesis: The development of synthetic methods that can selectively produce a single desired stereoisomer is a major challenge. Potential strategies include:

Asymmetric Mannich Reactions: This is a powerful method for the synthesis of β-amino acids with control over the stereochemistry at both the α and β positions. frontiersin.org

Asymmetric Hydrogenation: The enantioselective hydrogenation of α-enamides is another established method for producing chiral amino acids.

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the alkylation of glycine (B1666218) derivatives can provide access to enantiomerically enriched β-branched α-amino acids, which could be precursors to β-amino acids.

Chiral Resolution and Analysis: For racemic or diastereomeric mixtures, efficient methods for separating the different stereoisomers are required. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose. A quinine-derived chiral anion-exchanger stationary phase has been successfully used for the direct enantioseparation of N-protected this compound.

Table 1: Potential Stereoselective Synthetic Approaches for this compound

| Method | Description | Potential Advantages |

| Asymmetric Mannich Reaction | Reaction of an imine with an enolate, catalyzed by a chiral catalyst or auxiliary. | Can create both C-C and C-N bonds with stereocontrol in a single step. frontiersin.org |

| Asymmetric Hydrogenation | Reduction of a C=C double bond in a precursor molecule using a chiral catalyst. | High enantioselectivities are often achievable. |

| Chiral Auxiliary-based Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Well-established and reliable method. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity and mild reaction conditions. mdpi.com |

The ability to synthesize and analyze specific stereoisomers of this compound will be crucial for elucidating its structure-activity relationships and for developing any potential therapeutic applications.

常见问题

What are the common synthetic routes for 3-Amino-4-ethylhexanoic acid, and how can their efficiency be optimized?

Basic Research Question

Synthesis typically involves multi-step organic reactions, such as reductive amination of ketocarboxylic acid precursors or enzymatic catalysis. Optimization strategies include adjusting reaction stoichiometry, temperature control (e.g., maintaining <40°C to prevent side reactions), and catalytic hydrogenation for stereochemical control . Solid-phase peptide synthesis (SPPS) may also be adapted for enantiomerically pure yields by incorporating protecting groups like Fmoc .

What analytical techniques are used to characterize this compound purity and structure?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, particularly for distinguishing the ethylhexanoic backbone. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) paired with derivatization (e.g., silylation) enhances volatility .

How do pH and temperature affect the stability of this compound in aqueous solutions?

Advanced Research Question

Stability studies should use accelerated degradation protocols (e.g., 40°C, 75% relative humidity) with periodic sampling. Aqueous solutions are prone to hydrolysis at extremes of pH (<3 or >9), necessitating buffered systems (pH 6–8). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Storage at -20°C in inert atmospheres (argon/nitrogen) minimizes oxidative degradation .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Advanced Research Question

Racemization is minimized using low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones). Enzymatic resolution with lipases or acylases selectively hydrolyzes undesired enantiomers. Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), enable post-synthesis purification. Circular dichroism (CD) spectroscopy validates enantiomeric excess (ee) >98% .

What are the challenges in detecting low concentrations of this compound in biological matrices?

Basic Research Question

Matrix interference (e.g., proteins, lipids) requires sample pre-treatment: protein precipitation with acetonitrile, solid-phase extraction (SPE), or ultrafiltration. Isotope dilution with ¹³C-labeled internal standards improves quantification accuracy in LC-MS/MS. Derivatization with dansyl chloride enhances fluorescence detection limits to sub-nM levels .

How can computational modeling predict the interactions of this compound with enzymes?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model binding affinities to targets like aminotransferases. QSAR studies correlate structural parameters (logP, polar surface area) with enzymatic inhibition. Density functional theory (DFT) calculations predict reactive sites for metabolic studies .

What protocols ensure safe handling of this compound in laboratory settings?

Basic Research Question

Use fume hoods for powder handling to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in sealed containers with desiccants (silica gel) at 2–8°C. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal per hazardous waste guidelines .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Advanced Research Question

Low yields (<50%) in traditional methods stem from competing side reactions. Flow chemistry improves reaction control and scalability. Biocatalytic approaches using engineered Escherichia coli expressing transaminases enhance stereoselectivity. Process analytical technology (PAT) monitors real-time reaction progress via in-line FTIR .

How do structural modifications of this compound influence its physicochemical properties?

Basic Research Question

Alkyl chain elongation (e.g., ethyl to propyl) increases logP, enhancing lipid solubility. Amino group substitution (e.g., acetylation) reduces polarity, altering bioavailability. Comparative studies using Hansen solubility parameters (HSPs) predict solubility in organic solvents .

What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Advanced Research Question

Rodent models (Sprague-Dawley rats) assess oral bioavailability and tissue distribution. Microdialysis probes measure plasma and cerebrospinal fluid (CSF) concentrations. Metabolite profiling via UPLC-QTOF-MS identifies degradation products. Zebrafish embryos (Danio rerio) screen for developmental toxicity .

Notes

- Data Tables : Refer to stability data (e.g., degradation rates at varying pH/temperature) and enantiomeric excess (ee) validation in supplementary materials.

- Methodological Rigor : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS).

- Citations : Avoid non-academic sources; prioritize peer-reviewed journals and standardized protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。